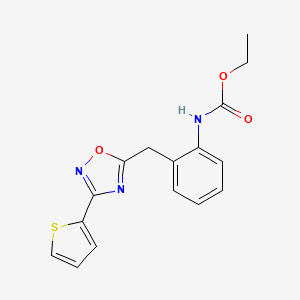
Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate, commonly known as ETOC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ETOC is a carbamate derivative that has been synthesized using various methods and has shown promising results in several biochemical and physiological studies.
Applications De Recherche Scientifique
Electrochemical and Electrochromic Applications
Research has shown that compounds containing thiophene and oxadiazole units exhibit significant electrochemical activity and electrochromic properties. For instance, novel donor-acceptor type monomers with thiophene units have been synthesized, demonstrating good electrochemical activity and distinct UV–vis absorption due to the introduction of acceptor groups with varying polarity. Electropolymerized films of these monomers show well-defined oxidation and reduction processes, with potential applications in electrochromic devices due to their color change capabilities and reasonable optical contrast and switching time (Bin Hu et al., 2013).
Luminescence and Optical Properties
Copper complexes with carbazole and oxadiazole moieties have been synthesized, characterized, and found to be efficient green emitters with improved luminescent parameters in solutions. These findings suggest potential applications in light-emitting devices and other optoelectronic applications (Weiyang Bai & Li Sun, 2012).
Synthesis of Polyfunctional Derivatives
Efforts in heterocyclic synthesis using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have led to the creation of pyran, pyridine, and pyridazine derivatives. This demonstrates the compound's versatility in synthesizing polyfunctionally substituted derivatives, relevant for developing new pharmaceuticals or materials with unique chemical properties (R. Mohareb et al., 2004).
Anticancer Activity
Carbazole derivatives synthesized from ethyl chloroacetate and carbazole have shown significant antibacterial, antifungal, and anticancer activities. This highlights the potential for developing new therapeutic agents targeting various cancers (D. Sharma et al., 2014).
Industrial Applications
The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives have been pursued for industrial applications, showcasing the broad utility of such compounds beyond biomedicine, including potential use in photoelectronic devices (S. Shafi et al., 2021).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with “Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate” would depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for this specific compound for detailed information.
Orientations Futures
The future directions in the research of thiophene and oxadiazole derivatives are likely to continue focusing on their synthesis and the exploration of their properties for various applications, particularly in the field of medicinal chemistry.
Please note that this is a general overview and may not apply directly to the specific compound you mentioned. For more detailed and specific information, further research or consultation with a chemistry professional may be necessary.
Propriétés
IUPAC Name |
ethyl N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-21-16(20)17-12-7-4-3-6-11(12)10-14-18-15(19-22-14)13-8-5-9-23-13/h3-9H,2,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWOMULCGSZJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

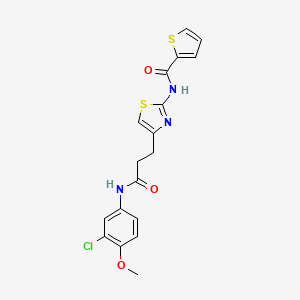
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2565232.png)
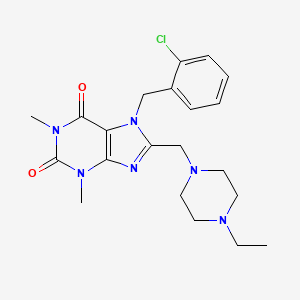
![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)
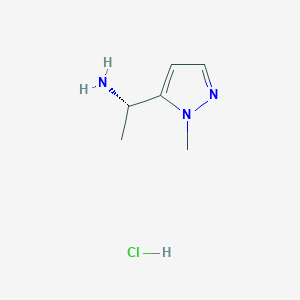
![1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B2565239.png)
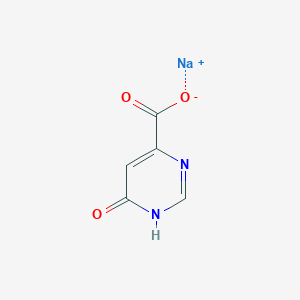

![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)
![N-(benzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565244.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2565246.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)
![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)